molecular formula C14H12N2OS2 B12508399 3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B12508399
M. Wt: 288.4 g/mol
InChI Key: FKQZHANFTHKJLJ-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(1H)-one core substituted at position 3 with a 2,5-dimethylphenyl group and at position 2 with a thioxo (S=) moiety. This structure combines aromatic and sulfur-containing heterocycles, which are common in medicinal chemistry for their bioactivity and ability to interact with biological targets.

Properties

Molecular Formula

C14H12N2OS2

Molecular Weight

288.4 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C14H12N2OS2/c1-8-3-4-9(2)11(7-8)16-13(17)12-10(5-6-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18)

InChI Key

FKQZHANFTHKJLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)NC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-(2,5-dimethylphenyl)thiophene with carbon disulfide and a suitable base, followed by cyclization with a formamide derivative . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-(2,5-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name/ID Substituents Biological Activity Key Findings
Target Compound 3-(2,5-Dimethylphenyl), 2-thioxo Not explicitly reported Structural similarity to PAH chaperones and kinase inhibitors [11].
IVPC (5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo derivative) 5,6-Dimethyl (thieno ring), 3-(4-methyl-2-pyridinyl) PAH pharmacological chaperone High affinity for PAH; X-ray crystallography reveals binding interactions [6].
GSK-3β Inhibitor () 2,2-Dimethyl (thieno ring) GSK-3β inhibition (IC50 = 10 nM) Potent anti-Alzheimer candidate; cyclopropyl moiety enhances activity [11].
3-Isopropyl-5-phenyl derivative () 3-Isopropyl, 5-phenyl Not reported Demonstrates synthetic versatility of thieno-pyrimidinone scaffolds [10].
Inhibitor F () 5,6-Dimethyl (thieno ring), 3-(4-methyl-2-pyridinyl) Not explicitly reported Structural overlap with IVPC, suggesting potential chaperone activity [13].

Physicochemical Properties

  • Lipophilicity : Methyl groups on aryl rings (e.g., 2,5-dimethylphenyl) increase logP, favoring blood-brain barrier penetration (relevant for CNS targets like GSK-3β) [11].
  • Solubility : Thioxo groups improve aqueous solubility compared to oxo analogues, aiding bioavailability [3].
  • Molecular Weight : Most analogues range between 288–336 g/mol, within acceptable limits for oral drugs [19].

Biological Activity

3-(2,5-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the thienopyrimidine class. Its unique structure contributes to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity through various studies, including synthesis methods, biological evaluations, and structure-activity relationships.

Chemical Structure and Properties

  • Molecular Formula : C14H12N2OS2
  • Molecular Weight : 288.39 g/mol
  • CAS Number : 312946-32-0

The compound features a thieno[3,2-d]pyrimidine core substituted with a 2-thioxo group and a 2,5-dimethylphenyl moiety. This arrangement influences its electronic properties and reactivity.

Biological Activities

Research indicates that compounds within the thienopyrimidine class exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated that thienopyrimidine derivatives possess significant antimicrobial properties. For instance, structural modifications can enhance their efficacy against various bacterial strains.
  • Anticancer Properties : Thienopyrimidine derivatives have shown promise as anticancer agents. Studies have reported their ability to inhibit specific kinases involved in cancer progression.

Table 1: Biological Activity Summary

Compound NameMolecular FormulaBiological Activity
This compoundC14H12N2OS2Antimicrobial, Anticancer
3-(2,4-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-oneC14H12N2OS2Antimicrobial
3-(3,4-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-oneC14H12N2OS2Anticancer

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of thiophene derivatives with appropriate reagents. A common method includes heating thiophene-2-carboxamides in formic acid to facilitate the formation of the thienopyrimidine ring.

Case Studies and Research Findings

  • Antitumor Activity Evaluation : In vitro studies assessed the cytotoxic effects of thienopyrimidine derivatives against various cancer cell lines. The compounds were tested using the MTT assay to determine their IC50 values. For example:
    • Compound B1 demonstrated an IC50 value of 13 nM against EGFR L858R/T790M kinase, indicating strong inhibitory activity compared to control drugs like olmutinib .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituent positions on the thienopyrimidine core in modulating biological activity. Variations in side chains significantly impact the binding affinity and selectivity towards biological targets .

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